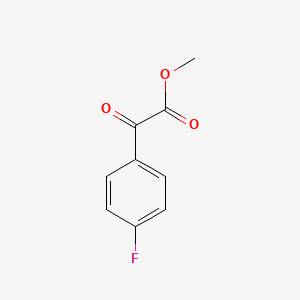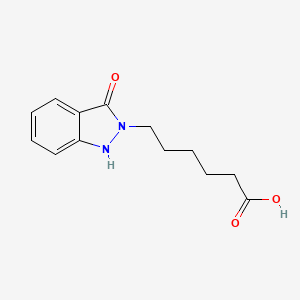
6-(3-oxo-1,3-dihydro-2H-indazol-2-yl)hexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3-oxo-1,3-dihydro-2H-indazol-2-yl)hexanoic acid is a compound that belongs to the class of indazole derivatives Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as imidazole derivatives, have been reported to have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
It’s worth noting that imidazole derivatives, which share a similar structure, have been found to interact with various targets leading to a wide range of biological activities .
Biochemical Pathways
Imidazole derivatives, which share a similar structure, have been found to affect various biochemical pathways, leading to their broad range of biological activities .
Result of Action
Imidazole derivatives, which share a similar structure, have been found to have a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-oxo-1,3-dihydro-2H-indazol-2-yl)hexanoic acid typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 3-oxo-1,3-dihydro-2H-indazole with hexanoic acid in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with a solvent such as ethanol or methanol. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control reaction parameters precisely. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
6-(3-oxo-1,3-dihydro-2H-indazol-2-yl)hexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups such as halogens, alkyl, or aryl groups .
Aplicaciones Científicas De Investigación
6-(3-oxo-1,3-dihydro-2H-indazol-2-yl)hexanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.
Comparación Con Compuestos Similares
Similar Compounds
6-(1,3-Dioxoisoindolin-2-yl)hexanoic acid: Similar structure but with a different functional group on the indazole ring.
Lenalidomide: Contains an indazole ring and is used as a therapeutic agent for treating multiple myeloma.
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Uniqueness
6-(3-oxo-1,3-dihydro-2H-indazol-2-yl)hexanoic acid is unique due to its specific combination of an indazole ring with a hexanoic acid chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research and industrial applications .
Propiedades
IUPAC Name |
6-(3-oxo-1H-indazol-2-yl)hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c16-12(17)8-2-1-5-9-15-13(18)10-6-3-4-7-11(10)14-15/h3-4,6-7,14H,1-2,5,8-9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STHTZZDWVMWGDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N2)CCCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3,4-dimethyl-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2757294.png)
![3'-(Ethylamino)-2'-methyl-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthen]-6'-yl trifluoromethanesulfonate](/img/structure/B2757297.png)
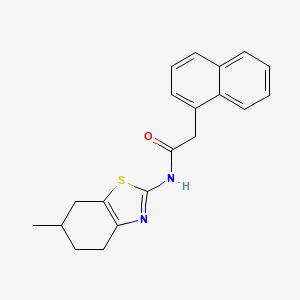
![1-(7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide](/img/structure/B2757300.png)

![3-bromo-5-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2757303.png)
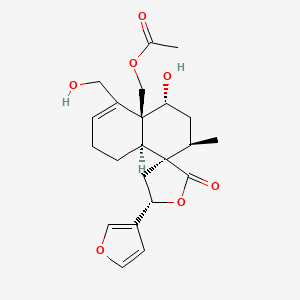

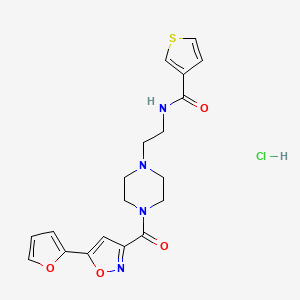
![N-(3-phenyl-1,2,4-thiadiazol-5-yl)-2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamide](/img/structure/B2757309.png)
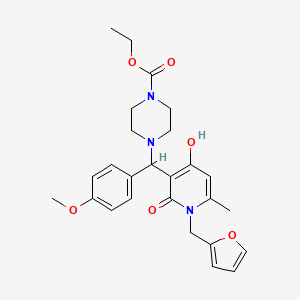
![1-[2-(5-Methylpyridin-3-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2757311.png)
![1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(2,4-dichlorophenoxy)propan-1-one](/img/structure/B2757312.png)
